Sirpiglenastat

Cancer Metabolism Glutamine Antagonism Target Selectivity

Sirpiglenastat (also known as DRP-104) is an investigational, broad-acting glutamine antagonist prodrug of 6-diazo-5-oxo-L-norleucine (DON). It is designed to be preferentially converted to its active moiety, DON, within the tumor microenvironment, thereby disrupting multiple glutamine-utilizing metabolic pathways essential for cancer cell proliferation and immune evasion.

Molecular Formula C22H27N5O5
Molecular Weight 441.5 g/mol
CAS No. 2079939-05-0
Cat. No. B10857805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirpiglenastat
CAS2079939-05-0
Molecular FormulaC22H27N5O5
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C
InChIInChI=1S/C22H27N5O5/c1-13(2)32-22(31)19(9-8-16(29)12-25-23)27-21(30)20(26-14(3)28)10-15-11-24-18-7-5-4-6-17(15)18/h4-7,11-13,19-20,24H,8-10H2,1-3H3,(H,26,28)(H,27,30)/t19-,20-/m0/s1
InChIKeyLQNMCWOJACNQQM-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sirpiglenastat (DRP-104, CAS 2079939-05-0): A Broad-Acting Glutamine Antagonist Prodrug for Cancer Metabolism Research Procurement


Sirpiglenastat (also known as DRP-104) is an investigational, broad-acting glutamine antagonist prodrug of 6-diazo-5-oxo-L-norleucine (DON) [1]. It is designed to be preferentially converted to its active moiety, DON, within the tumor microenvironment, thereby disrupting multiple glutamine-utilizing metabolic pathways essential for cancer cell proliferation and immune evasion [2]. Unlike selective glutaminase 1 (GLS1) inhibitors that target a single enzyme, sirpiglenastat's active metabolite DON acts as a covalent, mechanism-based inactivator of at least 10 distinct glutamine-metabolizing enzymes [3]. This broad mechanism underlies its potential for robust single-agent antitumor activity and immune microenvironment remodeling, which is currently being evaluated in clinical trials for advanced solid tumors, including those with KEAP1/NFE2L2 mutations [4]. This guide focuses on quantifiable differentiation evidence for scientific selection and procurement relative to other glutamine metabolism-targeting agents.

Why In-Class Substitution Fails: The Critical Difference Between Broad Antagonism and Selective GLS1 Inhibition


Substituting sirpiglenastat with a selective glutaminase 1 (GLS1) inhibitor, such as telaglenastat (CB-839), would fundamentally alter an experiment's metabolic outcome. The two approaches are not functionally interchangeable. While telaglenastat is a noncompetitive inhibitor selective for the GLS1 splice variants KGA and GAC (IC50 values of 23 nM and 28 nM, respectively) [1], sirpiglenastat's active metabolite, DON, is a mechanism-based inactivator of all 10 known glutamine-metabolizing enzymes [2]. This distinction is paramount for procurement decisions: a selective inhibitor will block a single step in glutamine utilization, potentially leaving compensatory pathways intact and failing to adequately starve glutamine-addicted tumors [3]. In contrast, sirpiglenastat's broad antagonism cripples multiple downstream processes—including nucleotide synthesis, TCA cycle anaplerosis, and redox balance—which is mechanistically linked to its superior efficacy in preclinical models and its ability to remodel the immunosuppressive tumor microenvironment [4].

Quantitative Differentiation Guide: Sirpiglenastat vs. Glutamine Metabolism Inhibitor Comparators


Evidence Item 1: Broader Target Inhibition Profile vs. Telaglenastat (CB-839)

Sirpiglenastat's active metabolite, DON, acts as a broad, covalent inhibitor, inactivating all 10 known glutamine-metabolizing enzymes [1]. In contrast, the comparator telaglenastat (CB-839) is a selective, noncompetitive inhibitor of only the GLS1 splice variants KGA (IC50 = 23 nM) and GAC (IC50 = 28 nM) [2].

Cancer Metabolism Glutamine Antagonism Target Selectivity

Evidence Item 2: Greater Impact on Nucleotide Synthesis vs. Telaglenastat (CB-839) in CRPC Models

In a comparative isotope tracing study using castration-resistant prostate cancer (CRPC) models, treatment with sirpiglenastat (DRP-104) resulted in a more pronounced decrease in isotope-labeled nucleotide synthesis metabolites compared to treatment with telaglenastat (CB-839) [1].

Prostate Cancer Metabolic Tracing Nucleotide Synthesis

Evidence Item 3: Superior In Vivo Tolerability and Tumor Targeting vs. Parent Drug DON

As a rationally designed prodrug, sirpiglenastat overcomes the dose-limiting gastrointestinal (GI) toxicity that halted the clinical development of its active moiety, DON [1]. In vivo distribution studies demonstrated that sirpiglenastat delivered an 11-fold greater exposure of DON to tumor tissue compared to GI tissue [2]. Both sirpiglenastat and DON caused complete tumor regression in efficacy models, but sirpiglenastat exhibited a markedly improved tolerability profile [2].

Prodrug Strategy Pharmacokinetics Tolerability

Evidence Item 4: Preclinical Superiority in Efficacy Over GLS1-Selective Inhibitors

In a direct statement from the drug's sponsor summarizing preclinical findings, sirpiglenastat (DRP-104) was found to be more efficacious than GLS1-selective inhibitors in preclinical models [1]. This is supported by the mechanistic basis that selective GLS1 inhibitors, such as telaglenastat, target a single enzyme (GLS1), whereas DRP-104's active metabolite, DON, inactivates all 10 glutamine-metabolizing enzymes, leading to a more comprehensive blockade of glutamine-dependent pathways [2].

Preclinical Efficacy Comparative Pharmacology Glutamine Addiction

Evidence Item 5: Unique Immunomodulatory Effect on CD8+ T Cell Function

Sirpiglenastat treatment enhances CD8+ T cell function and reverses T cell exhaustion, an effect not observed with selective GLS1 inhibition [1]. A comparative study noted that while both DRP-104/DON and CB-839 suppressed tumor cell viability, CB-839 paradoxically impaired CD8+ T cell function, whereas DRP-104's broader metabolic antagonism in the tumor microenvironment was conducive to restoring antitumor immunity [REFS-1, REFS-2].

Immuno-Oncology Tumor Microenvironment Metabolic Checkpoint

Optimal Research and Industrial Application Scenarios for Sirpiglenastat Procurement


Scenario 1: Investigating KEAP1/NFE2L2-Mutant Non-Small Cell Lung Cancer (NSCLC) with Glutamine Dependency

Sirpiglenastat is the optimal glutamine antagonist for preclinical research in KEAP1 mutant lung cancer models. This patient population exhibits a poor prognosis and resistance to standard therapies, and has a known dependency on glutamine metabolism [4]. Unlike selective GLS1 inhibitors, sirpiglenastat's broad antagonism effectively impairs tumor growth and synergizes with anti-PD1 immunotherapy in this context, which is supported by clinical development for this specific indication (NCT07249372) . Procurement of sirpiglenastat for these studies is justified by direct evidence of its superior mechanism in reversing T cell exhaustion and promoting antitumor immunity in KEAP1 mutant tumors [4].

Scenario 2: In Vivo Efficacy Studies Requiring Robust CD8+ T Cell-Dependent Antitumor Immunity

For experiments where the goal is to combine a metabolic inhibitor with an immune checkpoint inhibitor (e.g., anti-PD-1, anti-CTLA-4) to achieve durable cures, sirpiglenastat is uniquely suited. Evidence shows that its efficacy is CD8+ T cell-dependent and leads to robust immunologic memory and long-term cures in preclinical models, an outcome not achievable with selective GLS1 inhibitors which can impair T cell function [4]. The compound's ability to broadly remodel the tumor microenvironment—increasing tumor-infiltrating lymphocytes (TILs) and polarizing macrophages to an M1 phenotype—makes it the tool of choice for immuno-oncology studies where metabolic and immune modulation are both desired .

Scenario 3: Pharmacological Blockade of Multiple Glutamine-Dependent Metabolic Pathways in Resistant Cancer Models

In research settings where cancer cells exhibit resistance or limited sensitivity to single-enzyme inhibition (e.g., with telaglenastat), sirpiglenastat should be procured. Its active metabolite, DON, is a mechanism-based inactivator of at least 10 distinct glutamine-using enzymes, thereby simultaneously shutting down carbon and nitrogen utilization, nucleotide synthesis, and redox balance [4]. This is particularly relevant in models of castration-resistant prostate cancer (CRPC) and pancreatic ductal adenocarcinoma (PDAC), where studies have shown that sirpiglenastat's broader activity leads to more effective blockade of these pathways and greater antitumor activity compared to selective GLS1 inhibitors .

Scenario 4: In Vivo Experiments Requiring a Favorable Therapeutic Index with a DON-Based Glutamine Antagonist

If a research program requires the potent, broad glutamine antagonism of DON but cannot tolerate its dose-limiting gastrointestinal (GI) toxicity, sirpiglenastat is the only viable procurement option. Its prodrug design specifically addresses this issue, delivering an 11-fold greater exposure of the active metabolite DON to the tumor relative to GI tissue [4]. This translates to a markedly improved tolerability profile in preclinical models while maintaining the ability to cause complete tumor regressions, making it the essential compound for chronic dosing studies and combination regimens that aim to avoid confounding toxicity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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